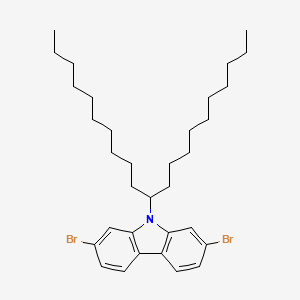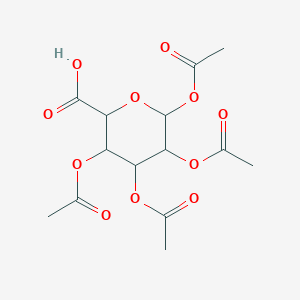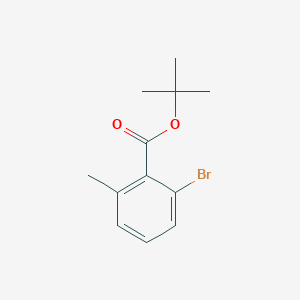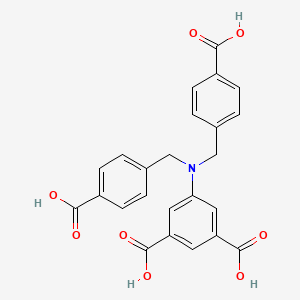
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole: is a synthetic organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms at the 2 and 7 positions, along with a long alkyl chain at the 9 position, imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole typically involves the bromination of 9-(henicosan-11-yl)-9H-carbazole. The process can be summarized as follows:
Starting Material: 9-(henicosan-11-yl)-9H-carbazole.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be obtained.
Oxidation Products: Oxidized forms of the carbazole core, such as carbazole-3,6-dione, can be formed.
Reduction Products: Reduced derivatives, such as dihydrocarbazoles, can be synthesized.
Applications De Recherche Scientifique
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Pharmaceuticals: Carbazole derivatives have shown potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as conducting polymers and liquid crystals, for various technological applications.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole depends on its specific application:
Organic Electronics: In OLEDs and OPVs, the compound functions as a charge transport material, facilitating the movement of electrons or holes within the device.
Pharmaceuticals: The biological activity of carbazole derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9-ethyl-9H-carbazole: Similar structure but with a shorter alkyl chain.
2,7-Dibromo-9-hexyl-9H-carbazole: Another derivative with a different alkyl chain length.
2,7-Dibromo-9-phenyl-9H-carbazole: Contains a phenyl group instead of an alkyl chain.
Uniqueness
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole is unique due to the presence of a long henicosanyl chain, which can influence its solubility, melting point, and interaction with other molecules. This structural feature can enhance its performance in specific applications, such as organic electronics and materials science.
Propriétés
Formule moléculaire |
C33H49Br2N |
|---|---|
Poids moléculaire |
619.6 g/mol |
Nom IUPAC |
2,7-dibromo-9-henicosan-11-ylcarbazole |
InChI |
InChI=1S/C33H49Br2N/c1-3-5-7-9-11-13-15-17-19-29(20-18-16-14-12-10-8-6-4-2)36-32-25-27(34)21-23-30(32)31-24-22-28(35)26-33(31)36/h21-26,29H,3-20H2,1-2H3 |
Clé InChI |
KLUKETVQDPJZML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12500747.png)

![Methyl 3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500752.png)
![N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide](/img/structure/B12500753.png)
![N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B12500761.png)
![6-Bromo-2-[(6-nitrobenzimidazol-2-yl)methylthio]benzimidazole](/img/structure/B12500769.png)

![4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid](/img/structure/B12500777.png)


![6-(1-Benzylpiperidin-4-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one](/img/structure/B12500796.png)

![2-{5-[3-(5-Carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl}-1,1,3-trimethylbenzo[e]indol-3-ium](/img/structure/B12500807.png)
